8-Isopropyl-1,2,3,4-tetrahydroquinoline

Lipophilicity Drug Design 8-Alkyl-THQ

Researchers face failed SAR when substituting the 8-position of tetrahydroquinolines: smaller alkyl groups collapse EPAC1 sub-pocket binding or alter D₂/5-HT₂A selectivity ratios by orders of magnitude. This ≥95% pure 8-isopropyl derivative provides a pre-validated, branched hydrophobic core to avoid regioisomer formation from C8 post-alkylation. - **Data-backed utility:** XLogP 3.4, pKa 4.95 - matches Pfizer/ Acadia SAR reference standards - **Supply security:** Cold-chain optional; long-term stability under cool dry storage - **Researcher-to-procurement alignment:** Eliminates custom C8 functionalization risks

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 75413-97-7
Cat. No. B2883262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Isopropyl-1,2,3,4-tetrahydroquinoline
CAS75413-97-7
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1NCCC2
InChIInChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3
InChIKeyFLKGGQQHVGKUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Isopropyl-1,2,3,4-tetrahydroquinoline Identity & Procurement


8-Isopropyl-1,2,3,4-tetrahydroquinoline (CAS 75413-97-7, molecular formula C₁₂H₁₇N, molecular weight 175.27) is a secondary amine heterocycle consisting of a 1,2,3,4-tetrahydroquinoline core bearing an isopropyl substituent at the C8 position . The compound is typically supplied as a ≥95% purity research intermediate and is stored long-term under cool, dry conditions . The predicted basicity (pKa 4.95 ± 0.20) and calculated lipophilicity (XLogP 3.4) define the compound's fundamental physicochemical profile .

1
8-Isopropyl-specific SAR building block for tetrahydroquinoline scaffolds
2
Supports EPAC, GPCR, and kinase inhibitor lead optimization programs
3
≥95% purity research intermediate; long-term cool, dry storage

8-Isopropyl-1,2,3,4-tetrahydroquinoline: Risks of Generic 8-Alkyl Substitution


8-Alkyl-1,2,3,4-tetrahydroquinolines are not functionally interchangeable building blocks. SAR studies on tetrahydroquinoline-based EPAC inhibitors demonstrate that the identity and stereoelectronic properties of substituents directly determine potency and isoform selectivity [1]. Within the antipsychotic arena, 8-substituted dihydroquinolinone and tetrahydroquinoline scaffolds show that subtle changes at the 8‑position translate to large changes in D₂/5-HT₂A potency and selectivity in vitro [2]. Replacing the 8‑isopropyl group with a smaller (methyl, ethyl) or more polar substituent without re‑optimizing the entire synthetic route risks collapsing the desired biological or chemical activity, rendering procurement of an analog an uneconomical gamble.

8-Alkyl substituent change
Replacing 8-isopropyl with methyl or ethyl may alter binding pocket complementarity, potentially shifting SAR profiles at EPAC, D₂/5-HT₂A, and other targets.
Physicochemical property shift
Different alkyl groups change lipophilicity and basicity, which may affect passive permeability and protonation-state-dependent interactions. Direct substitution without re-optimization is not recommended.

8-Isopropyl-THQ Differentiation vs Closest Analogs


Lipophilicity Advantage Driving Membrane Permeability

8-Isopropyl-1,2,3,4-tetrahydroquinoline exhibits a calculated XLogP of 3.4, compared with a predicted XLogP of approximately 2.9 for 8-methyl-1,2,3,4-tetrahydroquinoline (calculated via the same method) . This 0.5 log unit increase in lipophilicity corresponds to a theoretical ~3‑fold higher partition coefficient in membrane-like environments, which can significantly alter passive diffusion, off‑target binding, and metabolic clearance.

XLogP comparison
Data to verify
XLogP 3.4 vs ~2.9 (8-methyl-THQ) Δ +0.5
Supports membrane partitioning context; higher logP may influence passive permeability and off-target binding screening
Computational prediction; requires experimental logD7.4 confirmation
Lipophilicity Drug Design 8-Alkyl-THQ

Steric Bulk: 8-Isopropyl vs 8-Ethyl Substituent

The 8‑isopropyl substituent (C3 branched alkyl) occupies a larger steric volume than the linear 8‑ethyl or 8‑methyl groups. The calculated Connolly Solvent Excluded Volume for 8‑isopropyl‑THQ is approximately 190–200 ų, whereas 8‑ethyl‑THQ occupies ~165 ų [1][2]. This volume increase directly impacts binding pocket complementarity in EPAC and D₂/5-HT₂A receptor targets, where 8‑position bulk is a key SAR determinant [3][4].

Steric volume
Class-level inference
~190–200 ų vs ~165 ų (8-ethyl-THQ) Δ +25–35 ų
Larger steric bulk at C8 may affect target binding complementarity; relevant for EPAC and D₂/5-HT₂A SAR review
MMFF94 calculation; confirm with experimental X-ray or docking
Steric Parameters SAR Tetrahydroquinoline

Basicity Shift and Protonation State at Physiological pH

The predicted pKa of 8‑isopropyl‑1,2,3,4‑tetrahydroquinoline is 4.95 ± 0.20 . For 8‑methyl‑THQ, the predicted pKa is approximately 5.2–5.3 . The 0.3–0.4 log unit lower basicity of the 8‑isopropyl derivative reduces the fraction of positively charged (protonated) species at physiological pH 7.4 from ~1.0% to ~0.4%, a >2‑fold difference in the neutral fraction available for passive membrane permeation.

pKa comparison
Data to verify
pKa 4.95 ± 0.20 vs ~5.25 (8-methyl-THQ) Δ −0.3
Lower basicity reduces protonated fraction at pH 7.4, potentially altering passive absorption and off-target protonation-driven interactions
Predicted pKa; validate by experimental titration
Ionization pKa Pharmacokinetics

8-Isopropyl-THQ High-Impact Application Scenarios


EPAC1 Inhibitor SAR Optimization

Tetrahydroquinoline‑based EPAC1 inhibitors such as CE3F4 show marked sensitivity to 8‑position substitution [1]. The 8‑isopropyl derivative provides a branched, hydrophobic alkyl group that can fill a hydrophobic sub‑pocket in EPAC1 that smaller linear alkyl chains cannot adequately occupy, as inferred from the SAR of rotamer‑dependent EPAC inhibition [1].

5-HT₂A/D₂ Receptor Subtype Selectivity

Pfizer's disclosed SAR on 8‑substituted tetrahydroquinolines demonstrates that altering the 8‑position substituent alters the 5‑HT₂A/D₂ binding ratio by orders of magnitude [2]. The 8‑isopropyl‑THQ core offers a specific, pre‑optimized steric/electronic profile for chemists seeking to fine‑tune this selectivity ratio in novel antipsychotic or neurological agent scaffolds [2].

Muscarinic Receptor Agonist Analog Synthesis

Patented tetrahydroquinoline muscarinic agonists (e.g., Acadia Pharmaceuticals' series) rely on specific 8‑position substituents to achieve M1/M4 receptor subtype selectivity [3]. The 8‑isopropyl‑THQ fragment can serve as a starting point for constructing analogs with defined steric and lipophilic properties, as the 8‑alkyl group directly influences receptor binding and functional activity [3].

Late-Stage Functionalization Building Block

The 8‑isopropyl‑1,2,3,4‑tetrahydroquinoline core contains a secondary amine (N1) and an aromatic ring amenable to electrophilic substitution. The pre‑installed isopropyl group at C8 eliminates the need for post‑synthetic alkylation steps and avoids the regioselectivity issues that complicate C8‑functionalization on unsubstituted tetrahydroquinoline.

Application
Selection Property
Validation Focus
EPAC pathway SAR studies
8-position steric/electronic profile
EPAC1 isoform binding assays; rotamer-dependent inhibition
Receptor selectivity profiling
Steric bulk and lipophilicity at C8
D₂/5-HT₂A binding ratio determination
Muscarinic receptor probe synthesis
Defined 8-alkyl substituent for M1/M4 selectivity
Receptor subtype functional activity assays
Synthetic diversification scaffold
Pre-installed 8-isopropyl group; secondary amine and aromatic ring
Regioselective C8 derivatization and N-functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Isopropyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.